1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a pyrrolidine ring, a cyclopropylpyridazinyl group, and a propanone moiety
Preparation Methods
The synthesis of 1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropylpyridazinyl Group: This step involves the formation of the cyclopropylpyridazinyl moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate ketones or esters.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the cyclopropylpyridazinyl group using reagents such as alkyl halides or sulfonates under basic conditions.
Chemical Reactions Analysis
1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions:
Scientific Research Applications
1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by binding to them and altering their signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one can be compared with similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one have similar pharmacophoric properties but differ in their ring structures and substitution patterns.
Cyclopropyl Derivatives: Compounds containing cyclopropyl groups, such as cyclopropylamines, exhibit similar steric properties but differ in their overall molecular architecture.
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-2-15(19)18-8-7-11(9-18)10-20-14-6-5-13(16-17-14)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI Key |
LFAUULRWYGKGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3CC3 |
Origin of Product |
United States |
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